N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
Description
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a secondary amine derivative featuring a piperidine core substituted at the 4-position with a carboxamide group and at the nitrogen with a 1,3-thiazol-2-yl moiety. Notably, it has been listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or market demand .
The structural uniqueness of this compound lies in its thiazole ring, a heterocyclic scaffold known for its role in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability. The piperidine-4-carboxamide backbone is also common in bioactive molecules, making this compound a candidate for receptor-targeted studies.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCPLIUOGYQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Piperidine-4-carboxylic Acid Derivatives
A common approach starts from piperidine-4-carboxylic acid or its esters:
- The carboxylic acid or ester is activated by standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to form an intermediate reactive species.
- The activated intermediate is then reacted with 1,3-thiazol-2-amine or a suitable thiazole derivative to form the amide bond, yielding N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.
N-Alkylation or N-Acylation with Thiazole Derivatives
Alternatively, the piperidine ring nitrogen can be functionalized by:
- Reacting piperidine-4-carboxamide with 2-halogenated thiazole derivatives under basic conditions to promote nucleophilic substitution on the thiazole ring, leading to the N-substituted product.
- Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to couple the piperidine nitrogen with halogenated thiazole rings, providing a more controlled and selective synthesis.
Salt Formation
- The free base N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is dissolved in an organic solvent such as ethanol or ethyl acetate.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced to precipitate the hydrochloride salt.
- The salt is isolated by filtration and dried under vacuum.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidation | Piperidine-4-carboxylic acid + thiazol-2-amine + EDC/HOBt, DMF, RT | 70-85 | Mild conditions, good selectivity |
| N-Alkylation | Piperidine-4-carboxamide + 2-chlorothiazole + K2CO3, DMF, 80°C | 60-75 | Requires careful control to avoid side reactions |
| Salt formation | HCl gas or HCl in ethanol, 0-25°C | >95 | High purity salt formation |
Note: These yields are typical ranges based on analogous synthetic routes reported in related literature.
Research Findings and Optimization
Selectivity and Purity: The choice of coupling reagents and solvents significantly impacts the purity of the final product. Carbodiimide-mediated amidation with additives like HOBt reduces side reactions such as racemization or polymerization.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Crystal Structure Confirmation: The hydrochloride salt formation is confirmed by X-ray crystallography and NMR spectroscopy, ensuring the correct protonation state and molecular conformation.
Scale-up Considerations: For industrial scale synthesis, the salt formation step is critical for product stability and handling. Solvent choice and drying conditions are optimized to maximize yield and minimize impurities.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Amidation | EDC/HOBt coupling in DMF at RT | High yield, mild conditions | Requires dry solvents, sensitive to moisture |
| N-Alkylation | Halogenated thiazole + base in DMF, 80°C | Direct N-substitution, straightforward | Moderate yields, possible side reactions |
| Salt formation | HCl gas or HCl in ethanol, 0-25°C | High purity, stable salt form | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Anticancer Activity
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride has been studied for its anticancer properties. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- A study demonstrated that thiazole-integrated compounds showed promising anticancer activity against human glioblastoma (U251) and melanoma (WM793) cell lines, with certain derivatives exhibiting IC50 values indicating potent activity .
- Another investigation highlighted the synthesis of novel thiazole-pyridine hybrids that displayed enhanced anti-breast cancer efficacy (IC50 5.71 μM), surpassing the standard drug 5-fluorouracil (IC50 6.14 μM) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | A549 (Lung) | 23.30 ± 0.35 | Induces apoptosis |
| Compound 22 | HT29 (Colon) | 2.01 | Growth inhibition |
| Thiazole-Pyridine Hybrid | MCF-7 (Breast) | 5.71 | Inhibits proliferation |
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives has also been explored. Compounds containing thiazole moieties have shown effectiveness in models of induced seizures.
Key Findings:
- A specific thiazole derivative demonstrated significant anticonvulsant properties in a picrotoxin-induced convulsion model, providing complete protection .
- The structure-activity relationship analysis indicated that the presence of specific substituents on the thiazole ring enhances its anticonvulsant activity.
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 2 | Picrotoxin-induced | 18.4 | 170.2 | 9.2 |
Biochemical Applications
Beyond its therapeutic applications, this compound serves as a valuable biochemical tool in research.
Key Findings:
- This compound has been utilized in proteomics research to study protein interactions and functions due to its ability to inhibit specific kinases such as VEGFR-2, ERK-2, and Abl-1 .
- Molecular docking studies have elucidated the interactions of this compound with target proteins, revealing its potential as a multitarget drug candidate for cancer treatment .
Mechanism of Action
The mechanism of action of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-carboxamide Backbones
1-(3-Methylbenzoyl)piperidine-4-carboxamide
- Structure : Shares the piperidine-4-carboxamide core but substitutes the thiazole group with a 3-methylbenzoyl moiety.
- Applications : Benzoyl derivatives are often explored for CNS activity, though specific data for this compound is unavailable .
2-(4-Pyridinylmethyl)piperidine
- Structure : Retains the piperidine ring but replaces the carboxamide and thiazole groups with a pyridinylmethyl substituent.
- Key Differences : The pyridine ring introduces a basic nitrogen, which could influence protonation states and receptor interactions. This compound lacks the carboxamide functionality, critical for hydrogen bonding in many drug-receptor complexes .
Tapentadol Hydrochloride
- Structure : An opioid analgesic with a benzoazepine core and substituted piperidine.
- Key Differences: While both are hydrochlorides, Tapentadol’s fused ring system and phenolic group confer mu-opioid receptor (MOR) agonism, unlike the thiazole-piperidine carboxamide structure of the target compound .
Pharmacological and Physicochemical Properties
Table 1: Structural and Functional Comparison

Key Observations :
- The thiazole ring in the target compound may offer metabolic resistance compared to benzoyl or pyridinyl groups, which are prone to oxidative metabolism.
- Piperidine-4-carboxamide derivatives often target enzymes or receptors requiring hydrogen-bonding interactions (e.g., kinases, GPCRs), whereas Tapentadol’s structure prioritizes opioid receptor engagement .
Biological Activity
N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 211.28 g/mol. The compound features a thiazole ring, which is known for its role in various bioactive molecules. The thiazole moiety contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds similar to N-1,3-thiazol-2-ylpiperidine-4-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 1.61 µg/mL for a related thiazole compound against Jurkat cells, suggesting strong potential for anticancer applications .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 |
| Compound 10 | A-431 | 1.98 |
| Compound 22 | HT29 | <10 |
Anticonvulsant Effects
N-1,3-thiazol-2-ylpiperidine derivatives have also been evaluated for their anticonvulsant properties. In animal models, certain thiazole compounds exhibited significant protective effects against seizures, with median effective doses (ED50) comparable to established anticonvulsants such as ethosuximide .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 2 | scPTZ | 18.4 | 170.2 | 9.2 |
Antibacterial Properties
Thiazole derivatives are also recognized for their antibacterial activity. Studies have shown that certain compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
The biological activity of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxicity : The presence of the thiazole ring enhances hydrophobic interactions with target proteins involved in cell proliferation and survival.
- Anticonvulsant Activity : The compound may modulate neurotransmitter systems or ion channels, reducing seizure susceptibility.
- Antibacterial Mechanism : Thiazoles disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and piperidine rings significantly affect the biological activity of these compounds. For instance:
- Substituents on the phenyl ring influence cytotoxicity; electron-donating groups enhance activity.
- The positioning of functional groups on the thiazole ring can alter binding affinity to biological targets.
Case Studies
Recent studies have highlighted the potential of N-1,3-thiazol-2-ylpiperidine derivatives in clinical settings:
- Cancer Treatment : A novel derivative demonstrated selective cytotoxicity against lung adenocarcinoma cells (A549), showcasing its potential as an anticancer agent .
- Seizure Management : In preclinical trials, a related compound exhibited significant anticonvulsant effects in models of epilepsy, suggesting further exploration for therapeutic use .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole ring formation and piperidine-carboxamide coupling. For example, thiazole derivatives are often prepared via Hantzsch thiazole synthesis, where thioureas react with α-haloketones under reflux in ethanol or THF . Piperidine-4-carboxamide intermediates are typically generated via carbodiimide-mediated coupling (e.g., EDC/HOBt) between piperidine-4-carboxylic acid and amines. Hydrochloride salt formation is achieved using HCl gas or concentrated HCl in anhydrous solvents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: notes that Hantzsch reactions with thiosemicarbazones yield thiazoles with 6–39% efficiency depending on substituents, while highlights alkylation and ring-closure strategies for structurally diverse analogs.
Q. How is the compound characterized structurally, and which analytical techniques are most reliable for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : To verify proton environments (e.g., thiazole C2-H at δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- HRMS : For exact mass determination (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole-piperidine dihedral angles ~10–20°) . SHELX software ( ) is widely used for refinement, though twinning or low-resolution data may require alternative programs like OLEX2.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability depends on humidity, temperature, and light exposure. Hydrochloride salts generally exhibit improved stability over free bases. Accelerated stability studies (40°C/75% RH for 6 months) are recommended. advises storing hygroscopic analogs in desiccators with silica gel at –20°C. LC-MS monitoring () can detect degradation products, such as hydrolyzed carboxamides or oxidized thiazoles.
Advanced Research Questions
Q. How do steric and electronic effects in the thiazole and piperidine moieties influence bioactivity or target binding?
- Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) campaigns. For example:
- Thiazole C5 modifications : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility ().
- Piperidine N-substituents : Bulky groups (e.g., aryl) can restrict conformational flexibility, impacting binding to enzymes like PFOR () or kinase targets ().
- Computational docking (e.g., AutoDock Vina) paired with MD simulations can predict binding modes, while SPR or ITC assays validate affinity .
Q. What strategies resolve contradictions in crystallographic data or NMR assignments for this compound?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotamers) or poor crystal quality. Solutions include:
- Low-temperature NMR : Reduces signal splitting caused by conformational exchange .
- TWINABS refinement : For twinned crystals ( ).
- DFT calculations : To compare experimental and theoretical NMR shifts (Δδ >0.5 ppm suggests misassignment) .
Q. How can researchers optimize synthetic protocols to address low yields in piperidine-thiazole coupling reactions?
- Methodological Answer : Low yields (~20–40%) are common due to steric hindrance or side reactions. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency ().
- Protecting groups : Use Boc or Fmoc on piperidine nitrogen to prevent undesired alkylation ().
- Catalytic systems : Pd-mediated cross-coupling for aryl-thiazole linkages (noted in for analogous compounds).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

